[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADHCSBXJDPHQT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential therapeutic applications. Its structural features suggest that it may exhibit various biological activities, including antimicrobial, neuroprotective, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound includes:
- A piperidine ring which is often associated with neuroactive properties.
- A chloroacetyl group that may enhance reactivity.
- A carbamic acid moiety linked to a benzyl ester , providing potential for various interactions in biological systems.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar piperidine structures exhibit antimicrobial activity against various pathogens. The presence of the chloroacetyl group may contribute to this activity by enhancing the compound's ability to penetrate microbial cell walls and disrupt cellular functions.
Neuroprotective Effects
The piperidine scaffold is frequently linked to neuroactive properties, potentially influencing neurotransmitter systems. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thus enhancing cholinergic signaling which is crucial in conditions like Alzheimer's disease .
Antitumor Activity
Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines, showing better efficacy than standard chemotherapeutic agents like bleomycin . The mechanism may involve the inhibition of carbonic anhydrases (CAs), which are critical in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease
A study focused on a similar piperidine derivative demonstrated its ability to inhibit both AChE and BuChE effectively. This dual inhibition resulted in improved cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have similar therapeutic potential .
Case Study: Antitumor Efficacy
In vitro studies on piperidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction. The three-dimensional structure of these compounds was hypothesized to enhance binding affinity to tumor-associated proteins, leading to improved therapeutic outcomes compared to conventional treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
Physicochemical Properties
Stability and Reactivity
- The 2-chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols), a feature exploited in prodrug strategies .
- Cyclopropyl-containing derivatives (e.g., CAS 54981-19-0) show improved metabolic stability due to steric hindrance, reducing susceptibility to enzymatic hydrolysis .
Spectroscopic Data
- HRMS (ESI): For the target compound, exact mass calculations (310.78 g/mol) align with experimental data .
- 1H NMR: Shifts in the piperidine ring protons (δ 3.5–4.5 ppm) vary with substituent electronegativity. For example, chloroacetyl groups deshield adjacent protons more strongly than aminoacetyl groups .
Pharmacological Relevance
Key Research Findings
Electrophilic Reactivity: The 2-chloroacetyl group’s reactivity enables selective conjugation with biomolecules, a feature absent in non-halogenated analogues .
Metabolic Stability : Cyclopropyl and azetidine substituents reduce oxidative metabolism, extending half-life compared to the target compound .
Stereochemical Impact : The (S)-configuration in the target compound enhances binding affinity to chiral targets (e.g., enzymes), whereas racemic mixtures show diminished activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
